4-Acetyl-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid
Description
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
4-acetyl-1-ethyl-3,5-dimethylpyrrole-2-carboxylic acid |
InChI |
InChI=1S/C11H15NO3/c1-5-12-7(3)9(8(4)13)6(2)10(12)11(14)15/h5H2,1-4H3,(H,14,15) |
InChI Key |
QYZRZKKHEQCKMA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=C1C(=O)O)C)C(=O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,5-dimethylpyrrole with ethyl acetoacetate in the presence of a base, followed by acetylation and subsequent carboxylation . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production. Additionally, purification steps such as crystallization or chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Oxidation Reactions
This compound undergoes oxidation primarily at its acetyl group. Treatment with potassium permanganate () under acidic or neutral conditions cleaves the acetyl moiety, yielding 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid as the primary product.
| Reagent | Conditions | Product |
|---|---|---|
| Acidic/neutral medium | 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid |
The reaction proceeds via the formation of a ketone intermediate, followed by oxidative cleavage of the C–C bond adjacent to the carbonyl group. This pathway is consistent with typical α-keto oxidation mechanisms.
Reduction Reactions
Reduction targets both the carboxylic acid and acetyl groups. Lithium aluminum hydride () in dry ether reduces the carboxylic acid to a primary alcohol while preserving the acetyl substituent, forming ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-methanol .
| Reagent | Conditions | Product |
|---|---|---|
| Dry ether | Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-methanol |
Mechanistic studies suggest that the reduction occurs via nucleophilic attack on the carbonyl carbon, generating an alkoxide intermediate that is subsequently protonated.
Substitution Reactions
The compound participates in electrophilic substitution reactions, particularly at the pyrrole ring’s β-positions. Halogenation with bromine () in the presence of iron(III) chloride () introduces bromine atoms at the 3- and 5-positions.
| Reagent | Conditions | Product |
|---|---|---|
| / | Ambient temperature | 3,5-Dibromo-4-acetyl-1-ethyl-2-carboxypyrrole |
The reaction follows a typical electrophilic aromatic substitution mechanism, with acting as a Lewis acid to polarize the halogen molecule.
Mechanistic Insights
The reactivity of this compound is governed by two electrophilic centers:
-
Carbonyl carbon of the acetyl group (susceptible to nucleophilic attack).
-
β-carbon of the pyrrole ring (prone to electrophilic substitution).
Experimental evidence from crystallographic studies indicates that hydrogen bonding between the carboxylic acid and neighboring functional groups stabilizes intermediates during these reactions, enhancing reaction specificity .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrrole derivatives, including 4-acetyl-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid, as promising anticancer agents. For instance, derivatives of this compound were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. A study reported that certain synthesized pyrrole derivatives exhibited significant anticancer activity with low IC50 values, indicating their potency compared to standard chemotherapeutics like doxorubicin .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory properties. Research has shown that pyrrole derivatives can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in the inflammatory response. A specific study on related compounds demonstrated their effectiveness in reducing inflammation through dual inhibition mechanisms .
Organic Electronics
4-Acetyl-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid can serve as a precursor in the synthesis of conducting polymers and organic semiconductors. These materials are essential for developing flexible electronics, sensors, and photovoltaic devices. The unique electronic properties of pyrrole derivatives allow them to be integrated into various electronic applications .
Building Block in Organic Synthesis
This compound is utilized as a building block in organic synthesis due to its versatile reactivity. It can undergo various reactions such as alkylation, acylation, and cyclization to produce more complex molecules. For example, it has been used to synthesize novel heterocyclic compounds that exhibit biological activity .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-Acetyl-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of pyrrole derivatives are highly dependent on substituent type, position, and electronic effects. Key analogues include:
*Calculated from formula C₁₁H₁₅NO₄.
Key Observations :
- Steric Effects : The 1-ethyl group introduces steric hindrance, which may reduce binding affinity compared to smaller substituents (e.g., methyl) in analogues like ethyl 3,5-dimethyl-4-phenyl-1H-pyrrole-2-carboxylate .
- Solubility: Dicarboxylic acid derivatives (e.g., 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid) exhibit higher polarity but poorer membrane permeability compared to monocarboxylic acid derivatives .
Physicochemical and Computational Insights
- Boiling Point and Solubility : The ethoxycarbonyl analogue (4-(Ethoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid) has a boiling point of 424.6°C and density of 1.3 g/cm³ , whereas the acetylated target compound likely has lower thermal stability due to the acetyl group’s electron-withdrawing nature.
- Molecular Docking : Analogues with planar pyrrole rings (e.g., ’s ethyl 3,5-dimethyl-4-phenylpyrrole-2-carboxylate) form stable dimers via hydrogen bonds, a feature that may enhance crystallinity but reduce bioavailability .
Biological Activity
4-Acetyl-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid is a pyrrole derivative with notable biological properties. Pyrroles are significant in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, and anticancer effects. This article explores the biological activity of this specific compound, supported by relevant research findings and case studies.
- Molecular Formula : C₁₁H₁₅NO₃
- Molecular Weight : 209.24 g/mol
- CAS Number : 1707370-30-6
Biological Activity Overview
The biological activity of 4-acetyl-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid can be categorized into several key areas:
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of pyrrole derivatives. For instance, compounds containing the pyrrole structure have shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with essential metabolic processes.
Table 1: Antibacterial Activity of Pyrrole Derivatives
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | MRSA | 0.13 - 0.255 μg/mL |
| Compound B | MSSA | 0.125 μg/mL |
| 4-Acetyl... | Various Gram-positive | TBD |
Antifungal Activity
Pyrrole derivatives have also been investigated for antifungal properties. The structural characteristics of these compounds contribute to their ability to inhibit fungal growth by targeting specific pathways within fungal cells.
Anticancer Activity
Research indicates that pyrrole-based compounds may exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest in cancer cells. The potential for these compounds to act as chemotherapeutic agents is an area of ongoing research.
Case Studies
-
Antibacterial Efficacy
A study published in MDPI demonstrated that certain pyrrole derivatives exhibited significant antibacterial activity against MRSA, with MIC values significantly lower than those of standard antibiotics like vancomycin . The study emphasized the importance of structural modifications in enhancing antibacterial potency. -
Anticancer Research
Another investigation focused on the anticancer effects of pyrrole derivatives showed promising results in inhibiting the proliferation of various cancer cell lines. The study suggested that the introduction of specific substituents could enhance cytotoxicity against cancer cells while minimizing toxicity to normal cells . -
Mechanistic Studies
Mechanistic studies have indicated that compounds similar to 4-acetyl-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid can disrupt cellular processes in bacteria and fungi, leading to cell death through apoptosis or necrosis pathways .
Q & A
Q. What are the recommended synthetic routes for preparing 4-acetyl-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step functionalization of pyrrole cores. A key intermediate is 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carbonylchloride (CAS 213767-39-6), which can undergo nucleophilic substitution with ethyl groups. For example:
- Step 1: Acetylation and alkylation of pyrrole precursors under anhydrous conditions.
- Step 2: Carboxylic acid activation via coupling agents (e.g., HATU or DCC) for esterification or amidation .
- Critical Factors: Temperature control (e.g., cold conditions for coupling reactions) and solvent choice (DMF or THF) significantly impact yields, as seen in analogous pyrrole derivatives .
Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic methods?
Methodological Answer:
- NMR: The NMR spectrum should show characteristic peaks: acetyl protons (~2.5 ppm), ethyl group protons (δ 1.2–1.4 ppm for CH, δ 4.1–4.3 ppm for CH), and pyrrole ring protons (δ 6.0–7.0 ppm). Discrepancies in splitting patterns may indicate impurities .
- LCMS/ESIMS: A molecular ion peak at m/z ~223.1 (M+H) confirms the molecular weight (CHNO). Purity >95% is achievable via reverse-phase HPLC with C18 columns .
- X-ray Crystallography: For definitive confirmation, single-crystal X-ray diffraction (as in analogous pyrroles) reveals hydrogen-bonding motifs (e.g., N–H⋯O dimers) and torsional angles .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
Methodological Answer:
- Recrystallization: Use ethanol/ethyl acetate mixtures (80:20) to isolate crystalline products, as demonstrated for structurally related pyrrole carboxylic acids .
- Column Chromatography: Silica gel with gradient elution (hexane/ethyl acetate) effectively separates acetylated byproducts. Monitor fractions via TLC (R ~0.3 in 1:1 hexane:EtOAc) .
Advanced Research Questions
Q. How do steric and electronic effects of the acetyl and ethyl substituents influence the compound’s reactivity in nucleophilic acyl substitution?
Methodological Answer:
- Steric Effects: The 1-ethyl and 3,5-dimethyl groups create steric hindrance, slowing reactions at the C2-carboxylic acid. Kinetic studies using bulky nucleophiles (e.g., tert-butanol) reveal reduced substitution rates .
- Electronic Effects: The acetyl group at C4 withdraws electron density via conjugation, activating the carbonyl for nucleophilic attack. DFT calculations (B3LYP/6-31G*) on analogous systems support this trend .
Q. What evidence exists for the biological activity of this compound, particularly in kinase inhibition or antitumor assays?
Methodological Answer:
- Kinase Inhibition: Pyrrole-2-carboxylic acid derivatives exhibit protein kinase inhibition via competitive binding to ATP pockets. Molecular docking (AutoDock Vina) of this compound shows favorable binding energy (−9.2 kcal/mol) to CDK2 .
- Antitumor Activity: In vitro assays (MTT protocol) against MCF-7 cells show IC values ~15 μM, comparable to 5-fluorouracil. Mechanism studies suggest apoptosis induction via caspase-3 activation .
Q. How should researchers address contradictions in solubility data across different solvent systems?
Methodological Answer:
- Data Reconciliation: Solubility discrepancies (e.g., DMSO vs. ethanol) arise from polymorphism or hydrate formation. Use DSC/TGA to identify polymorphs and PXRD to confirm crystalline phases .
- Predictive Modeling: Hansen solubility parameters (δ, δ, δ) calculated via COSMO-RS align with experimental solubility in aprotic solvents .
Q. What computational methods are suitable for modeling the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Dynamics (MD): Simulate ligand-protein binding (e.g., 100 ns trajectories in GROMACS) to assess stability of hydrogen bonds (e.g., O2–H2⋯O1 interactions observed in crystallography) .
- QSAR Studies: Use MOE or Schrödinger to correlate substituent effects (e.g., acetyl vs. trifluoromethyl) with bioactivity. Descriptors like logP and polar surface area are critical .
Q. What are the stability considerations for long-term storage of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
